N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with a benzyl-substituted pyrrolidinone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like triethylamine (TEA)
Major Products
Oxidation: Oxindole derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through:
Binding to Receptors: Interacting with G-protein coupled receptors (GPCRs) and other membrane-bound receptors.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal Transduction Modulation: Affecting intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c28-21-13-19(15-27(21)14-16-4-2-1-3-5-16)23(30)26-11-10-25-22(29)18-6-7-20-17(12-18)8-9-24-20/h1-9,12,19,24H,10-11,13-15H2,(H,25,29)(H,26,30) |
InChI Key |
UPHZSGJSOJJEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.